molecular formula C13H15NO2 B1617070 Methastyridone CAS No. 721-19-7

Methastyridone

Cat. No.: B1617070
CAS No.: 721-19-7
M. Wt: 217.26 g/mol
InChI Key: VEZXEOWXHFHYHC-CMDGGOBGSA-N
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Description

Methastyridone, also known by its IUPAC name 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one, is a centrally acting stimulant. Its mode of action differs from classical agents such as d-amphetamine . This compound has been studied for its potential use in treating chronic anergic schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methastyridone can be synthesized through a multi-step process involving the formation of the oxazolidinone ring and subsequent introduction of the phenylethenyl group. The synthesis typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Wittig reaction or a Heck coupling reaction, using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methastyridone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

Methastyridone has been explored for various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity of oxazolidinones and their derivatives.

    Biology: Investigating its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Studying its potential use in treating psychiatric disorders such as schizophrenia.

    Industry: Potential applications in the synthesis of pharmaceuticals and other bioactive compounds.

Comparison with Similar Compounds

Methastyridone can be compared with other centrally acting stimulants such as:

    d-Amphetamine: A classical stimulant with a well-known mechanism of action involving dopamine and norepinephrine release.

    Methylphenidate: Another stimulant used in the treatment of attention deficit hyperactivity disorder, with a mechanism involving dopamine and norepinephrine reuptake inhibition.

Uniqueness of this compound: this compound’s unique mode of action and its potential therapeutic applications in treating psychiatric disorders set it apart from other stimulants. Its distinct chemical structure and reactivity also make it an interesting compound for further research and development.

Properties

CAS No.

721-19-7

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H15NO2/c1-13(2)14-12(15)11(16-13)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3,(H,14,15)/b9-8+

InChI Key

VEZXEOWXHFHYHC-CMDGGOBGSA-N

SMILES

CC1(NC(=O)C(O1)C=CC2=CC=CC=C2)C

Isomeric SMILES

CC1(NC(=O)C(O1)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1(NC(=O)C(O1)C=CC2=CC=CC=C2)C

Origin of Product

United States

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